Cas no 1896922-80-7 (5-Fluoro-2-formyl-4-methylbenzoic acid)
5-Fluoro-2-formyl-4-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-2-formyl-4-methylbenzoic acid
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- Inchi: 1S/C9H7FO3/c1-5-2-6(4-11)7(9(12)13)3-8(5)10/h2-4H,1H3,(H,12,13)
- InChI Key: DYSQIXFIRJKFST-UHFFFAOYSA-N
- SMILES: C(C1C=C(F)C(C)=CC=1C=O)(=O)O
5-Fluoro-2-formyl-4-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6509138-0.05g |
5-fluoro-2-formyl-4-methylbenzoic acid |
1896922-80-7 | 95.0% | 0.05g |
$563.0 | 2025-03-14 | |
| Enamine | EN300-6509138-0.1g |
5-fluoro-2-formyl-4-methylbenzoic acid |
1896922-80-7 | 95.0% | 0.1g |
$591.0 | 2025-03-14 | |
| Enamine | EN300-6509138-0.25g |
5-fluoro-2-formyl-4-methylbenzoic acid |
1896922-80-7 | 95.0% | 0.25g |
$617.0 | 2025-03-14 | |
| Enamine | EN300-6509138-0.5g |
5-fluoro-2-formyl-4-methylbenzoic acid |
1896922-80-7 | 95.0% | 0.5g |
$645.0 | 2025-03-14 | |
| Enamine | EN300-6509138-1.0g |
5-fluoro-2-formyl-4-methylbenzoic acid |
1896922-80-7 | 95.0% | 1.0g |
$671.0 | 2025-03-14 | |
| Enamine | EN300-6509138-2.5g |
5-fluoro-2-formyl-4-methylbenzoic acid |
1896922-80-7 | 95.0% | 2.5g |
$1315.0 | 2025-03-14 | |
| Enamine | EN300-6509138-5.0g |
5-fluoro-2-formyl-4-methylbenzoic acid |
1896922-80-7 | 95.0% | 5.0g |
$1945.0 | 2025-03-14 | |
| Enamine | EN300-6509138-10.0g |
5-fluoro-2-formyl-4-methylbenzoic acid |
1896922-80-7 | 95.0% | 10.0g |
$2884.0 | 2025-03-14 |
5-Fluoro-2-formyl-4-methylbenzoic acid Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 5-Fluoro-2-formyl-4-methylbenzoic acid
Introduction to 5-Fluoro-2-formyl-4-methylbenzoic acid (CAS No. 1896922-80-7)
5-Fluoro-2-formyl-4-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1896922-80-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzoic acid derivatives, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both a fluoro substituent and a formyl group in its molecular structure imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The structural features of 5-Fluoro-2-formyl-4-methylbenzoic acid contribute to its reactivity and functionality, making it a versatile building block for the synthesis of more complex molecules. The fluoro atom, known for its ability to modulate metabolic pathways and improve pharmacokinetic profiles, enhances the compound's potential as a pharmacophore. Additionally, the formyl group serves as a reactive site for further functionalization, enabling the attachment of various pharmacological moieties.
In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the benefits of benzoic acid derivatives. The compound 5-Fluoro-2-formyl-4-methylbenzoic acid has been explored in several research studies due to its promising biological activity. For instance, studies have indicated that this compound exhibits inhibitory effects on certain enzymes and receptors, which could be beneficial in the treatment of inflammatory diseases and cancer. The unique combination of structural elements in 5-Fluoro-2-formyl-4-methylbenzoic acid allows for fine-tuning of its pharmacological properties, making it a attractive candidate for further development.
The synthesis of 5-Fluoro-2-formyl-4-methylbenzoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The use of modern techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy aids in characterizing the compound's structure and confirming its identity.
The pharmaceutical industry has shown particular interest in exploring the potential of 5-Fluoro-2-formyl-4-methylbenzoic acid as a lead compound for drug discovery. Its structural motif is reminiscent of several known active pharmaceutical ingredients (APIs), suggesting that it could be modified to develop new drugs with improved efficacy and reduced side effects. Researchers are currently investigating its interactions with biological targets to uncover new therapeutic avenues.
In addition to its pharmaceutical applications, 5-Fluoro-2-formyl-4-methylbenzoic acid has found utility in other areas of chemical research. Its role as an intermediate in synthesizing more complex molecules has been highlighted in various studies, demonstrating its importance in advancing synthetic organic chemistry. The compound's reactivity makes it a valuable tool for chemists seeking to develop novel synthetic strategies and explore new chemical space.
The safety profile of 5-Fluoro-2-formyl-4-methylbenzoic acid is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its potential hazards and determine safe handling procedures. These studies have provided valuable insights into the compound's behavior under different conditions, ensuring that researchers can work with it confidently while adhering to safety protocols.
The future prospects for 5-Fluoro-2-formyl-4-methylbenzoic acid are promising, with ongoing research efforts aimed at expanding its applications and understanding its full potential. Collaborative initiatives between academia and industry are expected to drive innovation in this field, leading to the development of new drugs and advanced materials based on this versatile compound.
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